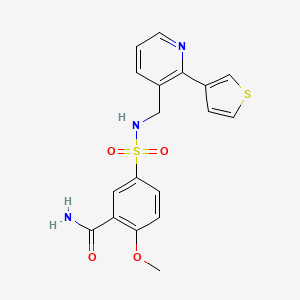

2-methoxy-5-(N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)sulfamoyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-methoxy-5-(N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)sulfamoyl)benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common feature in many pharmaceutical drugs due to its bioactivity . The molecule also contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom, and a pyridine ring, which is a six-membered ring with one nitrogen atom .

Wissenschaftliche Forschungsanwendungen

Synthesis and Molecular Characterization

Research into the synthesis and characterization of compounds structurally related to 2-methoxy-5-(N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)sulfamoyl)benzamide has provided foundational knowledge for developing novel therapeutic agents and materials. For example, the synthesis of sulpiride, which shares a similar sulfamoyl benzamide structure, highlights the intricate processes involved in creating compounds with specific radiochemical properties for potential use in medical diagnostics and therapeutic interventions J. Noel et al., 1972.

Potential Therapeutic Applications

While the compound has not been directly linked to specific therapeutic applications, research on structurally related compounds suggests a broad potential for therapeutic use. For instance, benzodifuranyl derivatives have shown significant anti-inflammatory and analgesic activities, indicating the potential for compounds with similar structures to be used in treating inflammation and pain A. Abu‐Hashem et al., 2020.

Material Science and Analytical Applications

The development of novel zinc ion-selective electrodes using sulpiride, a compound with a related sulfamoyl benzamide group, demonstrates the potential for using such compounds in analytical chemistry and material science. These electrodes show promise for the selective determination of zinc ions in various materials, highlighting the versatility of sulfamoyl benzamide derivatives in scientific research M. B. Saleh & A. Gaber, 2001.

Chemical Properties and Reactions

Studies on the reactions of benzothiophen dioxides with various amines provide insight into the chemical behavior of sulfur and oxygen-containing compounds. These reactions are crucial for understanding the synthesis pathways and potential chemical applications of sulfamoyl benzamide derivatives K. Buggle et al., 1978.

Wirkmechanismus

- By inhibiting the proton pump, this compound reduces acid secretion, making it useful for treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers .

- This binding prevents the pump from actively transporting protons into the stomach lumen, thereby reducing gastric acid production .

- Downstream effects include reduced activation of pepsinogen (inactive form) to pepsin (active form) and decreased proteolysis .

- Cellular effects include decreased acidity in the stomach lumen and altered pH in the gastric environment .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

- The compound is well-absorbed after oral administration. It reaches systemic circulation and distributes to parietal cells. Metabolized in the liver via cytochrome P450 enzymes. Eliminated primarily through urine. High bioavailability due to good absorption and minimal first-pass metabolism .

Result of Action

Action Environment

Eigenschaften

IUPAC Name |

2-methoxy-5-[(2-thiophen-3-ylpyridin-3-yl)methylsulfamoyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4S2/c1-25-16-5-4-14(9-15(16)18(19)22)27(23,24)21-10-12-3-2-7-20-17(12)13-6-8-26-11-13/h2-9,11,21H,10H2,1H3,(H2,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXOZDQCNVMBHOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=C(N=CC=C2)C3=CSC=C3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methoxy-5-(N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)sulfamoyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[(3-Methylbenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B2940789.png)

![3-(2-((2-cyanoethoxy)methyl)-1H-benzo[d]imidazol-1-yl)propanenitrile](/img/structure/B2940792.png)

![3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2940795.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-3-(4-fluoro-3-methylphenyl)propanamide](/img/structure/B2940803.png)

![(E)-3-[4-Methyl-3-(piperidine-1-sulfonyl)-phenyl]-acrylic acid](/img/structure/B2940804.png)

![3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]vinyl}aniline](/img/structure/B2940806.png)

![6-Hydroxy-4-methyl-2-[(4-methylphenyl)methylene]benzo[b]furan-3-one](/img/structure/B2940809.png)

![Tert-butyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B2940810.png)